molecular formula C14H18O4 B041152 delta-CEHC CAS No. 84599-16-6

delta-CEHC

Cat. No. B041152
CAS RN: 84599-16-6
M. Wt: 250.29 g/mol
InChI Key: BNVXCCQXUZCRSR-UHFFFAOYSA-N
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Description

Delta-CEHC, also known as δ-cehc, belongs to the class of organic compounds known as 1-benzopyrans . These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position . It is a δ-tocopherol metabolite and has antioxidant activity .


Synthesis Analysis

The first total synthesis of (S)-δ-CEHC was accomplished in 40% overall yield and 97% ee using a chiral synthon derived from naturally occurring (-)-linalool . The synthesis is initiated by Heck coupling between 2 and 3 in the presence of Pd (OAc) 2, tetrabutylammonium bromide (TBAB), and Na 2 CO 3 to afford the desired product 4 in the reaction mixture .


Molecular Structure Analysis

Delta-CEHC has a molecular weight of 250.29 and its formula is C14H18O4 . It belongs to the class of organic compounds known as 1-benzopyrans .


Chemical Reactions Analysis

The retrosynthetic analysis of (S)-δ-CEHC is depicted in Scheme 1. The chromanol ring could be assembled via the Heck reaction between allylic alcohol 2 and 2-bromo-6-methylbenzene-1,4-diol (3) followed by cyclization .


Physical And Chemical Properties Analysis

Delta-CEHC has a molecular weight of 250.29 and its formula is C14H18O4 . More specific physical and chemical properties were not found in the search results.

Future Directions

The study identifies many plasma metabolites associated with the protein-rich dietary pattern. If replicated, these metabolites may be used to assess the level of adherence to a similar dietary pattern . Supplementation with γ-T-rich vitamin E increased the prostate levels of γ-T and δ-T. The use of pure γ-T, δ-T or tocopherol mixtures with higher ratio of γ-T or δ-T to α-T is recommended for future studies .

properties

IUPAC Name

3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXCCQXUZCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta-CEHC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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